
2-Cyanobenzophenone
Overview
Description
2-Cyanobenzophenone, also known as 2-benzoylbenzonitrile, is a carbonyl-ene-nitrile compound . Its molecular formula is C14H9NO .
Synthesis Analysis
This compound can be synthesized through several methods. One method involves Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis
The molecular structure of this compound belongs to the monoclinic space group, P 2 1 / c .Chemical Reactions Analysis
This compound reacts with furan to form the corresponding adduct . Its reduction under electrochemical condition led to the formation of 2-t-butylbenzophenone, 3-t-butyl-3-phenylphthalide, and 6-t-butyl-3-phenylphthalide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.23 g/mol . Its melting point is between 82-87 °C .Scientific Research Applications
Synthesis and Transformation
2-Cyanobenzophenones, synthesized via reaction of 2-bromobenzophenones with copper(I) cyanide, play a crucial role in chemical transformations. These compounds, under acid hydrolysis, exhibit varied reactions leading to the formation of distinct products. For instance, in the presence of trifluoroacetic and sulfuric acid, they yield 3-hydroxyphthalimidines, whereas, in the absence of an acyl group, they convert to benzamides. When reacted with sulfuric acid alone, they form substituted anthraquinones (Mochalov et al., 2018).
Antitumor Properties
2-Cyanobenzophenone derivatives have shown promise in antitumor applications. A study exploring the synthesis of heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthetic procedures and the diversity of the reactive sites in these systems highlight their potential in cancer treatment research (Shams et al., 2010).
Safety and Hazards
2-Cyanobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Cyanobenzophenone plays a significant role in biochemical reactions, particularly in the formation of adducts with other compounds. It interacts with enzymes, proteins, and other biomolecules through its carbonyl and nitrile groups. For instance, this compound reacts with furan to form the corresponding adduct . Additionally, its reduction under electrochemical conditions leads to the formation of various compounds such as 2-t-butylbenzophenone, 3-t-butyl-3-phenylphthalide, and 6-t-butyl-3-phenylphthalide
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with cellular proteins and enzymes. For example, the compound’s ability to form adducts with other molecules can affect cellular signaling pathways by modifying the activity of key signaling proteins. Additionally, this compound’s interactions with enzymes involved in metabolic processes can lead to changes in cellular metabolism, potentially altering the cell’s energy balance and overall function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s carbonyl and nitrile groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound reacts with furan to form adducts, which can inhibit the activity of enzymes involved in metabolic pathways . Additionally, the compound’s interactions with DNA and RNA can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into various byproducts, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary, with some studies reporting changes in cell viability and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. The compound undergoes phase I metabolic reactions, including oxidation, reduction, and hydrolysis, which introduce hydrophilic groups to enhance its solubility and excretion . Additionally, phase II metabolic reactions, such as glucuronidation and sulfation, further modify this compound to facilitate its elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins can sequester this compound in specific tissues, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in vivo.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular proteins and enzymes . These localization patterns can affect the compound’s activity and function, as different cellular compartments provide distinct microenvironments that influence biochemical reactions.
properties
IUPAC Name |
2-benzoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIJHFBORWDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394685 | |
| Record name | 2-Cyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37774-78-0 | |
| Record name | 2-Cyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 2-cyanobenzophenone molecule?
A1: this compound crystallizes in the monoclinic space group P21/c. [] The molecule exhibits a torsion angle of -42.6° for O(1)-C(1)-C(8)-C(13) and -2.8° for C(1)-C(8)-C(13)-C(14), indicating a significant steric repulsion between the C=O and C=N groups. Furthermore, the two aromatic rings within the molecule are not coplanar, adopting a dihedral angle of 66.2°. []
Q2: How can this compound be utilized in the synthesis of heterocyclic compounds?
A2: 2-Cyanobenzophenones are valuable precursors for synthesizing 3-arylphthalides. [] Treatment with sodium borohydride (NaBH4) facilitates a reductive heterocyclization reaction, leading to the formation of these valuable heterocyclic structures. [] This reaction highlights the potential of 2-Cyanobenzophenones in developing efficient synthetic routes for complex molecules.
Q3: Can you elaborate on the broader synthetic applications of 2-Cyanobenzophenones?
A3: 2-Cyanobenzophenones are highly valuable starting materials for constructing diverse 3,3-disubstituted isoindolinones and 3-aryl-3-hydroxyisoindolinones. [] These heterocyclic compounds are important structural motifs in various biologically active molecules. Strategic synthetic approaches and cascade reactions involving 2-Cyanobenzophenones allow access to these compounds, showcasing their utility in medicinal chemistry and drug discovery endeavors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



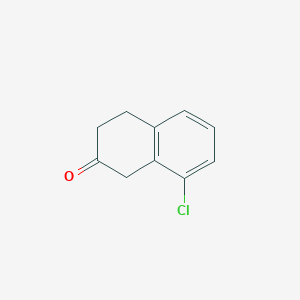
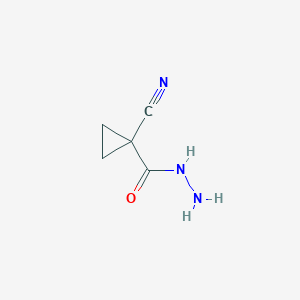


![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)


![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)
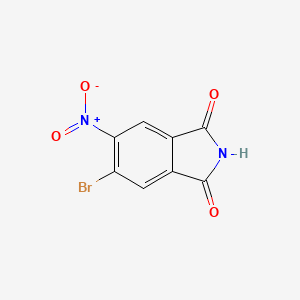

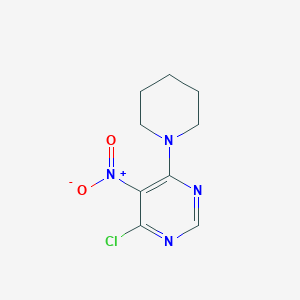
![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)
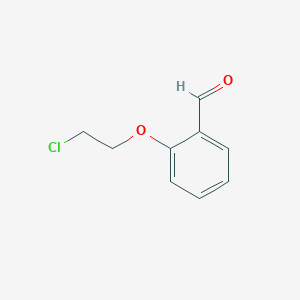
![(Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307945.png)